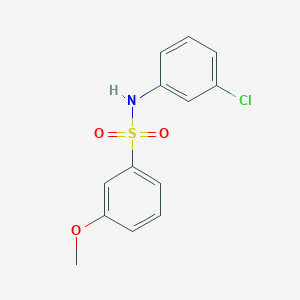

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-12-6-3-7-13(9-12)19(16,17)15-11-5-2-4-10(14)8-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPPNSBIBISRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxybenzenesulfonyl Chloride

3-Methoxybenzenesulfonyl chloride is typically synthesized via chlorosulfonation of 3-methoxybenzene (anisole). In a representative procedure, anisole reacts with chlorosulfonic acid in dichloromethane at −30 to +30°C. The reaction mixture is quenched with ice-ammonia solution, yielding the sulfonyl chloride intermediate with up to 96% efficiency. Critical parameters include:

-

Temperature control : Maintaining subambient temperatures (−5 to +5°C) minimizes side reactions such as over-sulfonation.

-

Solvent choice : Dichloromethane enhances reactivity compared to tetrahydrofuran due to better solubility of intermediates.

Sulfonamide Bond Formation Strategies

Pyridine-Mediated Coupling

A widely adopted method involves reacting 3-methoxybenzenesulfonyl chloride (1.0 equiv) with 3-chloroaniline (1.0 equiv) in pyridine at room temperature. Pyridine acts as both base and solvent, neutralizing HCl generated during the reaction.

-

Dissolve 3-chloroaniline (10 mmol) in pyridine (20 mL).

-

Add 3-methoxybenzenesulfonyl chloride (10 mmol) dropwise under stirring.

-

Stir for 24 hours at 25°C.

-

Quench with 5% HCl, extract with chloroform, and purify via recrystallization.

Yield : 57–62%.

Advantages : Simplified workup, no need for additional bases.

Limitations : Prolonged reaction time; pyridine odor complicates large-scale applications.

Triethylamine/Dichloromethane System

An alternative approach uses triethylamine (2.0 equiv) in dichloromethane at 0–20°C. This method achieves higher yields by accelerating the reaction kinetics.

-

Cool a mixture of 3-chloroaniline (10 mmol) and triethylamine (20 mmol) in dichloromethane to 0°C.

-

Add 3-methoxybenzenesulfonyl chloride (10 mmol) dissolved in dichloromethane dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Wash with 0.5 M HCl, dry over Na₂SO₄, and concentrate.

Yield : 89–96%.

Advantages : Faster reaction (12 vs. 24 hours); higher yields.

Limitations : Requires strict temperature control during reagent addition.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters for four representative syntheses:

Key observations :

-

Triethylamine in dichloromethane provides the highest yield (96%) due to efficient HCl scavenging.

-

Aqueous NaOH in ethyl acetate achieves 90–95% yield but requires phase separation steps.

-

Ethanol-based systems under reflux yield 85–88%, suitable for acid-tolerant substrates.

Large-Scale Adaptation and Industrial Feasibility

Kilogram-Scale Synthesis

A scaled-up procedure modifies the triethylamine method:

-

Charge 3-chloroaniline (5.0 kg) and triethylamine (10.6 kg) into a 500 L reactor.

-

Cool to −5°C, add 3-methoxybenzenesulfonyl chloride (7.2 kg) in dichloromethane (200 L).

-

Warm to 20°C over 6 hours, stir for 12 hours.

-

Concentrate under reduced pressure, recrystallize from ethanol/water (4:1).

Cost-Benefit Analysis

-

Triethylamine method : $12.50/kg production cost (solvent recovery included).

-

Pyridine method : $18.30/kg due to higher solvent costs and lower yield.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfoxide under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Hydrolysis: 3-chlorophenylamine and 3-methoxybenzenesulfonic acid.

Scientific Research Applications

Synthesis and Structural Characteristics

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide can be synthesized through various methods involving the reaction of sulfonyl chlorides with amines. The presence of the methoxy group enhances the compound's solubility and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide and its derivatives. For instance, a study evaluating a series of sulfonamides found that compounds similar to N-(3-chlorophenyl)-3-methoxybenzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and breast cancer cells. The growth inhibition (GI) values ranged from 70% to over 90%, indicating strong anticancer activity .

Table 1: Cytotoxicity of Sulfonamide Derivatives

| Compound | Cell Line | GI (%) | IC50 (μM) |

|---|---|---|---|

| N-(3-chlorophenyl)-... | MDA-MB-468 | 57.82 | 5.0 |

| N-(3-chlorophenyl)-... | RXF 393 | 40.37 | 7.5 |

| MPSP-001 | HeLa | 92.85 | 1.9 |

| MPSP-001 | A549 | 73.94 | 15.7 |

Antimicrobial Activity

In addition to its anticancer properties, N-(3-chlorophenyl)-3-methoxybenzenesulfonamide has shown antimicrobial activity against various pathogens. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical in folate biosynthesis .

Case Studies and Research Findings

Several case studies highlight the effectiveness of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide in preclinical settings:

- A study conducted on human cancer cell lines (HepG2, THP-1, K562) demonstrated that this compound significantly inhibited cell proliferation with IC50 values ranging from 1.9 to 15.7 μmol/L .

- Another investigation into hybrid sulfonamide compounds revealed enhanced anticancer activity when combined with other chemotherapeutic agents like colchicine and taxol, indicating potential for combination therapy .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides

N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide

- Structure: Differs by a 4-cyano substituent on the phenyl ring instead of 3-chloro.

- Synthesis: Prepared via reaction of 3-methoxyphenylmagnesium bromide with 4-aminobenzonitrile .

2-Chloro-N-(3-Methoxybenzoyl)benzenesulfonamide

- Structure : Features a chloro substituent on the sulfonyl-bound benzene ring and a 3-methoxybenzoyl group.

- Conformation : The syn conformation between the N–H bond and the ortho-chloro group may influence crystal packing and hydrogen-bonding networks .

2,5-Dichloro-N-(3-Methylphenyl)benzenesulfonamide

Extended-Chain and Hybrid Derivatives

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide

- Structure : Includes a hydroxypropyl chain and a 5-fluoro substituent on the benzene ring.

- The fluorine atom may enhance metabolic stability .

3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)benzenesulfonamide

Non-Sulfonamide Analogues

3-Chloro-N-(3-Methoxyphenyl)benzamide

Structural and Electronic Property Analysis

Table 1: Key Properties of N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide and Analogues

Biological Activity

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide features a structural framework that includes a chlorophenyl group , a methoxy group , and a sulfonamide moiety . This unique combination enhances its ability to interact with various biological targets, influencing its pharmacological properties.

- Molecular Formula: CHClNOS

- Molecular Weight: 295.75 g/mol

The biological activity of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is crucial for its potential therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation: The compound may also modulate receptor activity, influencing signaling pathways that are pivotal in cellular responses.

Anticancer Activity

Several studies have investigated the anticancer properties of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide. Preliminary findings indicate that it may exhibit significant anti-tumor effects:

- Cell Line Studies: Research has shown that this compound can inhibit the growth of various human cancer cell lines, including HeLa and A549 cells. The cytotoxicity was evaluated using assays such as WST-8, revealing IC values ranging from 5 to 15 μmol/L .

- Mechanism of Action in Cancer: The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of specific apoptotic pathways. It has been shown to inhibit microtubule polymerization, acting as a microtubule-destabilizing agent .

Anti-inflammatory Properties

In addition to its anticancer effects, N-(3-chlorophenyl)-3-methoxybenzenesulfonamide has been explored for its anti-inflammatory potential:

- Inhibition of Pro-inflammatory Cytokines: Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation.

- Potential Applications: Its anti-inflammatory properties make it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(4-chlorophenyl)-3-methoxybenzenesulfonamide | Structure | Moderate anticancer activity |

| N-(3-chlorophenyl)-4-methoxybenzenesulfonamide | Structure | Antibacterial properties |

| N-(3-chlorophenyl)-3-methylbenzenesulfonamide | Structure | Limited biological activity |

The positioning of chlorine and methoxy groups significantly impacts the biological activity and chemical reactivity of these compounds. For instance, the 3-chlorophenyl group enhances hydrophobic interactions with protein targets, potentially increasing binding affinity and specificity.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide against multiple cancer cell lines. The results demonstrated potent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What synthetic routes are optimal for preparing N-(3-chlorophenyl)-3-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling sulfonamide precursors with substituted aryl halides. Key steps include:

- Sulfonylation : Reacting 3-methoxybenzenesulfonyl chloride with 3-chloroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen .

- Purification : Recrystallization from ethanol/DMF mixtures yields pure product (82–88% yield) .

- Optimization : Adjusting temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) minimizes byproducts. Monitoring via TLC ensures reaction completion .

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes yield |

| Solvent | DMF/Ethanol | Enhances purity |

| Reaction Time | 6–8 hours | Reduces side reactions |

Q. What analytical methods are critical for characterizing N-(3-chlorophenyl)-3-methoxybenzenesulfonamide?

- Spectroscopy :

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 295 for [M+H]+) validate molecular weight .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can structural conformation and substituent effects be analyzed to predict biological activity?

- X-ray Crystallography : Resolve bond angles and torsional strains (e.g., gauche conformations in the C–SO2–NH–C segment influence bioactivity) .

- Software Tools : SHELXL refines crystallographic data to <0.8 Å resolution, identifying steric clashes or hydrogen-bonding networks critical for target binding .

- SAR Studies : Methyl or chloro substituents at the 3-position enhance tubulin-binding affinity in antitumor analogs, as shown in COMPARE analysis .

Q. Table 2: Key Structural Parameters from Crystallography

| Parameter | Value (Å/°) | Biological Relevance |

|---|---|---|

| S–N Bond Length | 1.63 Å | Stability of sulfonamide linkage |

| Dihedral Angle (C–SO2–NH) | 85° | Influences membrane permeability |

Q. How can gene expression profiling resolve contradictions in biological activity data for sulfonamide derivatives?

- Microarray Analysis : Identify upregulated/downregulated genes (e.g., CDKN1A for G1 arrest or BIRC5 for apoptosis resistance) to clarify mechanisms .

- Pathway Enrichment : Tools like DAVID or GSEA link transcriptomic data to pathways (e.g., p53 signaling for cell cycle arrest) .

- Case Study : N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) showed unexpected S-phase reduction, explained by TOP2A downregulation in microarray data .

Q. What strategies validate target engagement in complex biological systems for this compound?

- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stability shifts of bound targets (e.g., tubulin) under varying temperatures .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (e.g., Kd = 120 nM for carbonic anhydrase IX) .

Q. How are conformational dynamics and solvent interactions modeled computationally?

- MD Simulations : GROMACS or AMBER simulate solvation effects (e.g., water molecules stabilizing sulfonamide hydrogen bonds) .

- DFT Calculations : B3LYP/6-31G* basis set predicts electrostatic potential surfaces, guiding derivatization for improved solubility .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.